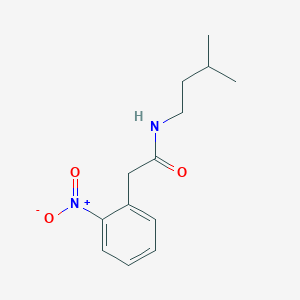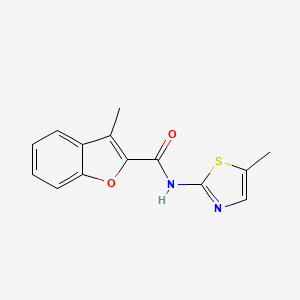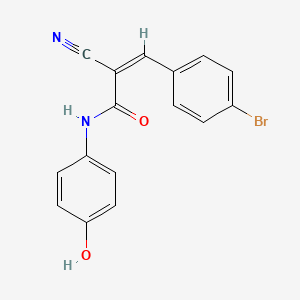![molecular formula C13H12N4O B5767793 2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)
2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, antiviral, antitumor, and antifungal activities.
Aplicaciones Científicas De Investigación
2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antiviral, antitumor, and antifungal activities. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits potent antiviral activity against the hepatitis C virus (HCV) and the human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of 2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells and viruses. It has been reported to inhibit the activity of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are involved in cell cycle progression and cell growth. It also inhibits the activity of RNA polymerase, which is essential for the replication of viruses.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it exhibits antifungal activity by inhibiting the growth of Candida albicans, which is a common fungal pathogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of biological activities, which makes it a promising candidate for drug development. It is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one of the limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions. It also exhibits some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This can provide insights into its biological activity and facilitate the development of more potent and selective derivatives. Another direction is to explore its potential applications in combination therapy with other anticancer or antiviral agents. This can enhance its efficacy and reduce potential side effects. Additionally, further research is needed to evaluate its pharmacokinetic and pharmacodynamic properties in vivo, which can provide valuable information for its clinical development.
Métodos De Síntesis
The synthesis of 2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various methods. One of the commonly used methods is the reaction between 5-methyl-1H-1,2,4-triazole-3-carboxylic acid and benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yields and high purity.
Propiedades
IUPAC Name |
2-benzyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-7-12(18)17-13(14-9)15-11(16-17)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFDVURFLLSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)